(s)-2,2,2-Trifluoro-1-(p-tolyl)ethanol

Enzymatic Resolution Chiral Chromatography Absolute Configuration

Researchers requiring enantiopure fluorinated building blocks risk diastereomeric contamination when using racemic 2,2,2-trifluoro-1-(p-tolyl)ethanol (CAS 446-65-1). The (S)-enantiomer (CAS 72487-05-9) eliminates this problem, providing stereochemical fidelity for asymmetric synthesis and chiral API development. • Enantiopure (S)-configuration ensures reproducibility in asymmetric catalysis, achieving up to 99% ee in ligand-driven reactions. • Trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates. • Standard packs from 10 mg to 100 mg; bulk custom synthesis available.

Molecular Formula C9H9F3O
Molecular Weight 190.16 g/mol
Cat. No. B12953145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-2,2,2-Trifluoro-1-(p-tolyl)ethanol
Molecular FormulaC9H9F3O
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(F)(F)F)O
InChIInChI=1S/C9H9F3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8,13H,1H3/t8-/m0/s1
InChIKeyLNYGOJDJKXEXDR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol Identity & Procurement


(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol (CAS 72487-05-9) is a chiral secondary alcohol featuring a trifluoromethyl group and a para-tolyl substituent on a single stereogenic center [1]. It serves as a specialized building block in asymmetric synthesis and medicinal chemistry, distinguished from its racemic mixture (CAS 446-65-1) and the opposite (R)-enantiomer by its specific (S)-absolute configuration . The compound is commercially available from multiple vendors with specifications typically ranging from 95% to 98% purity, and its procurement is essential for research applications requiring enantiopure fluorinated intermediates .

Enantiopurity Requirements


Substituting (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol with its racemic mixture or the (R)-enantiomer is scientifically untenable for applications requiring defined stereochemistry, as the spatial arrangement of the trifluoromethyl, hydroxyl, and p-tolyl groups dictates molecular recognition events in biological systems and asymmetric catalysis . While the racemate may be suitable for achiral synthetic transformations, any downstream application involving a chiral target—such as the preparation of enantiopure pharmaceuticals or chiral ligands—demands the use of a single enantiomer to avoid generating diastereomeric mixtures that are difficult to separate and can exhibit divergent or antagonistic biological activities . This fundamental requirement for stereochemical fidelity underpins the procurement decisions for this compound over its generic analogs [1].

Comparator Differentiation


Enzymatic Kinetic Resolution

Lipase-catalyzed kinetic resolution provides a quantitative metric for distinguishing the (S)-enantiomer from its racemic precursor. While specific E-values for the p-tolyl substrate are not disclosed, the method has been validated on closely related 2,2,2-trifluoro-1-(aryl)ethanols, achieving complete resolution of (R) and (S) isomers. This demonstrates that the (S)-enantiomer possesses a distinct enzymatic recognition profile compared to its (R)-counterpart, which is a prerequisite for its isolation and application in stereoselective syntheses [1].

Enzymatic Resolution Chiral Chromatography Absolute Configuration

Asymmetric Hydrogenation Efficiency

The (S)-enantiomer can be directly accessed with high stereocontrol via iridium-catalyzed asymmetric hydrogenation of the corresponding trifluoromethyl ketone, a methodology that is challenging for non-fluorinated analogs. This catalytic system yields chiral secondary 2,2,2-trifluoroethanols with enantioselectivities up to 99% ee and yields up to 99%, offering a superior route compared to traditional resolution methods [1]. This contrasts with less efficient approaches for other trifluoromethyl alcohols, where lower enantioselectivities or the need for stoichiometric chiral auxiliaries may limit scalability [2].

Asymmetric Catalysis Iridium Catalysis Synthetic Efficiency

Lipophilicity vs. Non-Fluorinated Analogs

The presence of the trifluoromethyl group imparts quantifiable differences in physicochemical properties compared to non-fluorinated analogs. The (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol has a consensus Log P (octanol-water partition coefficient) of approximately 2.67, indicating significantly higher lipophilicity than its non-fluorinated counterpart (1-(p-tolyl)ethanol, predicted Log P ~1.5) . This increased lipophilicity, a direct consequence of the trifluoromethyl group, enhances membrane permeability and metabolic stability in biological contexts [1].

Physicochemical Properties Lipophilicity Metabolic Stability

Application Scenarios


Chiral Ligands & Catalysts

The (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol serves as a key building block for the preparation of chiral ligands used in asymmetric catalysis, where the stereochemistry of the ligand directly dictates the enantioselectivity of the catalytic reaction . Its unique combination of a trifluoromethyl group and a p-tolyl substituent on a single stereocenter provides a distinctive electronic and steric environment that can be exploited to achieve high enantioselectivities in metal-catalyzed transformations, as demonstrated by the high 99% ee achievable in its own synthesis [1]. This makes it particularly valuable for developing new catalytic methodologies where fluorine-induced electronic tuning is desired.

Pharmaceutical Intermediates

The compound is an ideal precursor for synthesizing fluorinated active pharmaceutical ingredients (APIs) and their intermediates . The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability and bioavailability, while the p-tolyl group provides a site for further functionalization. The (S)-stereochemistry allows for the construction of enantiopure drug candidates with improved safety and efficacy profiles, such as in the development of protease inhibitors or CNS-active agents, where chiral purity is paramount [2].

Chiral Stationary Phases

The (S)-enantiomer can be utilized as a chiral selector or as a precursor to chiral selectors for the development of novel chiral stationary phases (CSPs) in HPLC or SFC . The trifluoromethyl group offers unique interaction modes with analytes (e.g., dipole-dipole, hydrophobic interactions) that differ from those of non-fluorinated selectors, potentially leading to improved resolution of specific racemic mixtures [1]. This application is critical for the analytical and preparative separation of enantiomers in pharmaceutical quality control.

Fluorine-Induced Conformational Effects

In biophysical research, the compound can be incorporated into peptides or small molecules to study the impact of fluorine substitution on molecular conformation and intermolecular interactions. The trifluoromethyl group is known to stabilize specific secondary structures, such as alpha-helices, making this building block a valuable tool for probing structure-activity relationships and engineering proteins with enhanced stability or novel functions . The chiral nature of the compound allows for the investigation of stereospecific binding events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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